![molecular formula C18H18N4O3 B14160245 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one typically involves the condensation of 1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-amino-phenyl)-hydrazono]-propan-2-one.
Reduction: 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-amino]-propan-2-one.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one can be used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound may exhibit biological activity, making it a potential candidate for drug development. Hydrazones are known for their antimicrobial, antiviral, and anticancer properties. Research into the biological activity of this compound could lead to the discovery of new therapeutic agents.
Industry
In materials science, this compound could be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or DNA. The hydrazone moiety may facilitate binding to these targets, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-amino-phenyl)-hydrazono]-propan-2-one.
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methyl-phenyl)-hydrazono]-propan-2-one.
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-chloro-phenyl)-hydrazono]-propan-2-one.
Uniqueness
The uniqueness of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one lies in its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H18N4O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one |
InChI |
InChI=1S/C18H18N4O3/c1-13(23)18(20-19-15-8-10-16(11-9-15)22(24)25)21-12-4-6-14-5-2-3-7-17(14)21/h2-3,5,7-11,19H,4,6,12H2,1H3/b20-18- |
Clave InChI |
CGVOPGFFYAKNBF-ZZEZOPTASA-N |
SMILES isomérico |
CC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/N2CCCC3=CC=CC=C32 |
SMILES canónico |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])N2CCCC3=CC=CC=C32 |
Solubilidad |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


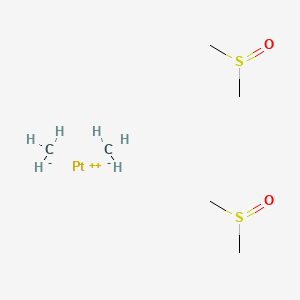

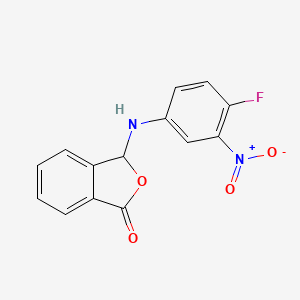
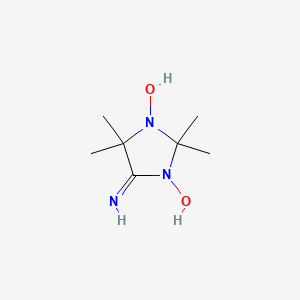
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
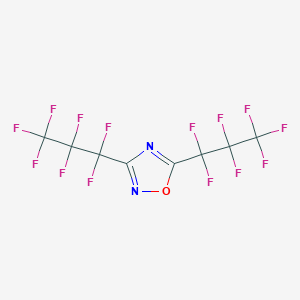
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
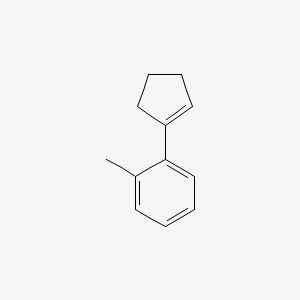
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
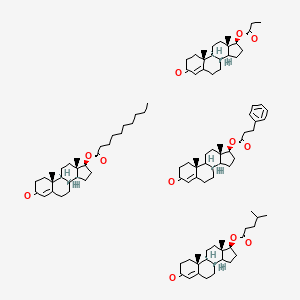
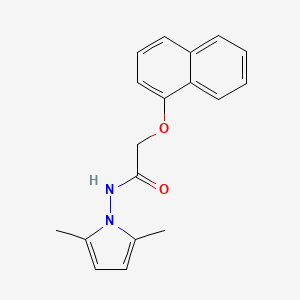
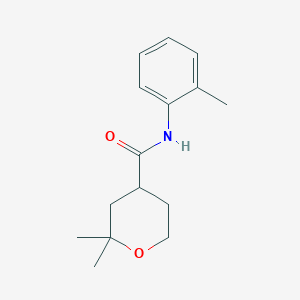

![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
